2-(6-Methylpyridin-3-yl)morpholine
Description
2-(6-Methylpyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing oxygen and nitrogen) attached to a 6-methylpyridin-3-yl group. This structure combines the electron-rich pyridine moiety with the polar morpholine ring, making it a candidate for diverse applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChI Key |
VWGCPXGANPVMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under basic conditions. One common method is the nucleophilic substitution reaction where 6-methylpyridin-3-yl bromide reacts with morpholine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of 2-(6-Methylpyridin-3-yl)morpholine are influenced by substituents on both the pyridine and morpholine rings. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Halogen vs.
- Steric Effects : Adding a methylene spacer between pyridine and morpholine (e.g., 4-((6-Chloropyridin-3-yl)methyl)morpholine) introduces steric hindrance, which may reduce binding affinity in enzyme pockets .
- Functional Group Diversity : The aldehyde group in 6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde allows for further chemical modifications, such as Schiff base formation, which is absent in the parent compound .
Key Findings :
- Kinase Inhibition : Morpholine-pyridine hybrids are frequently explored in kinase inhibitor development due to their ability to mimic adenine in ATP-binding sites. The chloro-substituted analog may exhibit stronger binding than the methyl variant .
- Antimicrobial Potential: Halogenated pyridine-morpholine compounds (e.g., 4-(5-Bromo-3-chloropyridin-2-yl)morpholine) show promise in disrupting bacterial membranes, likely due to their hydrophobic and electrostatic interactions .
- Anticancer Activity: The aldehyde group in 6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde may enhance reactive oxygen species (ROS) production, a mechanism less feasible in the non-functionalized 2-(6-Methylpyridin-3-yl)morpholine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
